N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
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Description
N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17F2N3O2 and its molecular weight is 333.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a selective antagonist for the CB1 cannabinoid receptor. Through molecular orbital methods, its conformations were analyzed, contributing to pharmacophore models for CB1 receptor ligands. This research advances understanding of molecular interactions with the CB1 receptor, aiding in the development of targeted therapies (Shim et al., 2002).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and novel 5,7-diarylpyrido[4,3-d]pyrimidines showcases innovative approaches to creating heterocyclic compounds with potential therapeutic applications. These studies demonstrate the versatility of N-(2,6-difluorophenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide in synthesizing complex molecules (Karthikeyan et al., 2014); (Vijayakumar et al., 2014).
Metabolic Studies
Research on the metabolism, excretion, and pharmacokinetics of certain inhibitors in rats, dogs, and humans reveals important insights into drug disposition and metabolic pathways. These findings are crucial for the development of medications with improved safety and efficacy profiles (Sharma et al., 2012).
Chemical Synthesis Techniques
Studies focused on the synthesis and characterization of N,S-containing heterocycles and the efficient synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride exemplify advancements in chemical synthesis techniques. These methodologies enable the production of compounds with potential pharmacological uses (Dotsenko et al., 2012); (Wei et al., 2016).
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-14-4-1-5-15(19)16(14)21-17(23)22-10-2-3-13(11-22)24-12-6-8-20-9-7-12/h1,4-9,13H,2-3,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLTWHTXTVLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.